molecular formula C9H17ClN4O2S B13582400 1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride

1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride

Cat. No.: B13582400
M. Wt: 280.78 g/mol
InChI Key: BERXYEDZIOECDO-UHFFFAOYSA-N
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Description

1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C9H16N4O2S·HCl and a molecular weight of 280.78 g/mol . This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

One common method involves the reaction of 1H-pyrazole-4-sulfonyl chloride with piperidine-4-methanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The final product is then purified and converted to its hydrochloride salt form.

Chemical Reactions Analysis

1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C9H17ClN4O2S

Molecular Weight

280.78 g/mol

IUPAC Name

[1-(1H-pyrazol-4-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H16N4O2S.ClH/c10-5-8-1-3-13(4-2-8)16(14,15)9-6-11-12-7-9;/h6-8H,1-5,10H2,(H,11,12);1H

InChI Key

BERXYEDZIOECDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CNN=C2.Cl

Origin of Product

United States

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